molecular formula C25H24IN3O3 B4338502 4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Cat. No.: B4338502
M. Wt: 541.4 g/mol
InChI Key: WQZFFQIPQGFFQS-UHFFFAOYSA-N
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Description

4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the Butoxy Group: This step might involve nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: This can be achieved by reacting the quinazolinone intermediate with benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butoxy groups.

    Reduction: Reduction reactions could target the quinazolinone core or the iodo substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or butoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-cancer or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anti-cancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets could include kinases, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(4-oxo-2-phenyl-1,4-dihydro-3(2H)-quinazolinyl)benzamide: Lacks the iodo substituent.

    N-(6-iodo-4-oxo-2-phenyl-1,4-dihydro-3(2H)-quinazolinyl)benzamide: Lacks the butoxy group.

Uniqueness

The presence of both the butoxy and iodo groups in 4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

IUPAC Name

4-butoxy-N-(6-iodo-4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24IN3O3/c1-2-3-15-32-20-12-9-18(10-13-20)24(30)28-29-23(17-7-5-4-6-8-17)27-22-14-11-19(26)16-21(22)25(29)31/h4-14,16,23,27H,2-3,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZFFQIPQGFFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Reactant of Route 6
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4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

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